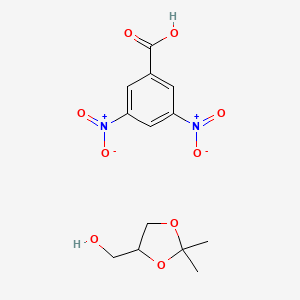
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid is a chemical entity that combines two distinct functional groups: a dioxolane ring and a dinitrobenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde under acidic conditions to form the methanol derivative. The 3,5-dinitrobenzoic acid component can be synthesized through the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes for the benzoic acid component and controlled synthesis of the dioxolane derivative. The two components are then combined under specific conditions to yield the final product.
化学反应分析
Types of Reactions
Oxidation: The methanol group in (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups in 3,5-dinitrobenzoic acid can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid is used as a reagent in organic synthesis, particularly in the formation of complex molecules through its reactive functional groups.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation-reduction reactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, especially in targeting specific biochemical pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials due to its reactive functional groups.
作用机制
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group in synthetic chemistry, while the dinitrobenzoic acid moiety can participate in electron transfer reactions. The compound’s effects are mediated through its ability to undergo oxidation-reduction and substitution reactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but lacks the dinitrobenzoic acid moiety.
3,5-Dinitrobenzoic acid: Contains the nitro groups but lacks the dioxolane ring.
Uniqueness
The uniqueness of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid lies in its combination of a dioxolane ring and a dinitrobenzoic acid moiety, providing a versatile platform for various chemical reactions and applications.
属性
CAS 编号 |
823192-44-5 |
|---|---|
分子式 |
C13H16N2O9 |
分子量 |
344.27 g/mol |
IUPAC 名称 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O6.C6H12O3/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-6(2)8-4-5(3-7)9-6/h1-3H,(H,10,11);5,7H,3-4H2,1-2H3 |
InChI 键 |
KYZHOUMKCXGFTK-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)CO)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
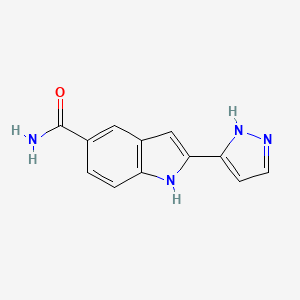
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione](/img/structure/B14206487.png)
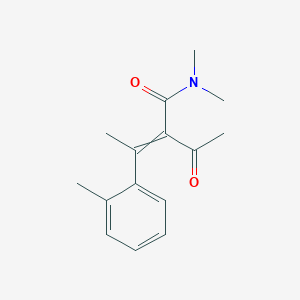
![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)
![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)


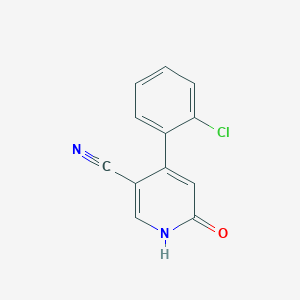
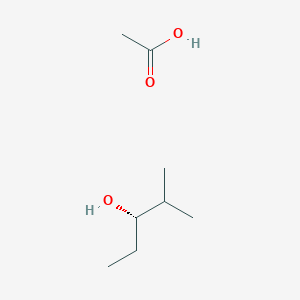
![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
